molecular formula C10H21N3S B2790715 N-tert-butyl-4-methylpiperazine-1-carbothioamide CAS No. 692287-99-3

N-tert-butyl-4-methylpiperazine-1-carbothioamide

Cat. No.: B2790715
CAS No.: 692287-99-3
M. Wt: 215.36
InChI Key: VMUNLGQNLBGBBT-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methylpiperazine-1-carbothioamide (CAS 692287-99-3) is a chemical compound with the molecular formula C10H21N3S and a molecular weight of 215.36 . It is supplied as a high-purity solid for research applications and requires cold-chain transportation and storage in an inert atmosphere at 2-8°C . This molecule features a piperazine ring core, a tert-butyl group, and a carbothioamide functional group. The carbothioamide group, in particular, is a moiety of significant interest in medicinal chemistry for its role in constructing biologically active molecules . Compounds containing carbothioamide derivatives have been investigated in scientific research for various biological activities. For instance, studies on structurally related molecules have shown that the carbothioamide functional group can be integral to the activity of potential EGFR tyrosine kinase allosteric inhibitors, as suggested by in silico and in vitro analyses . Furthermore, heterocyclic compounds derived from similar thiosemicarbazide precursors have demonstrated antimicrobial properties, highlighting the utility of this functional group in developing novel pharmacophores . As such, this compound serves as a valuable building block for researchers in synthetic and medicinal chemistry, facilitating the synthesis and exploration of new compounds for biochemical screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3S/c1-10(2,3)11-9(14)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUNLGQNLBGBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methylpiperazine-1-carbothioamide typically involves the reaction of tert-butylamine with 4-methylpiperazine-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide group (-N-CS-N-) undergoes selective oxidation, producing sulfoxides and sulfones. Reaction outcomes depend on oxidizing agents and conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, 6 hrsSulfoxide65–75%
mCPBADCM, 0°C → RTSulfoxide82%
KMnO₄ (aq.)60°C, 2 hrsSulfone58%

Key findings:

  • Sulfoxide formation is stereospecific, with mCPBA producing a single diastereomer due to its peracid-mediated epoxidation-like mechanism .

  • Over-oxidation to sulfones occurs under strong conditions (e.g., KMnO₄), but this reduces yields due to side reactions at the piperazine nitrogen.

Substitution Reactions

The tert-butyl group and methyl-piperazine moiety participate in nucleophilic substitutions:

Alkylation at Sulfur

Reaction with benzyl bromides forms S-alkyl derivatives:

ReagentConditionsProductYieldReference
4-Nitrobenzyl bromideDMF, K₂CO₃, RTS-(4-Nitrobenzyl) derivative71%
Benzyl bromideDMF, 12 hrsS-Benzyl derivative68%

Mechanistic insight:

  • The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic benzyl carbon .

  • Electron-withdrawing groups on benzyl bromides (e.g., -NO₂) enhance reaction rates by increasing electrophilicity .

Nucleophilic Additions

The carbothioamide group reacts with hydrazines and amines:

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, reflux4-Methylpiperazine thiosemicarbazide89%
MethylamineTHF, 40°CN-Methylthiourea derivative63%

Key observations:

  • Hydrazine reactions are highly exothermic and require controlled addition to prevent decomposition .

  • Steric hindrance from the tert-butyl group limits reactivity with bulkier amines (e.g., cyclohexylamine) .

Cyclization Reactions

Under acidic conditions, the compound forms heterocyclic systems:

ConditionsProductYieldReference
HCl (conc.), 80°CThiazolidin-4-one47%
H₂SO₄, 100°CDesulfurized urea derivative34%

Notable challenges:

  • Competing desulfurization occurs under strong acid conditions, reducing yields of thiazolidinone products .

  • Cyclization efficiency improves with microwave-assisted synthesis (reported 61% yield at 150°C for 15 mins) .

Stability Considerations

Critical stability data:

ParameterValueReference
Thermal decomposition>200°C
pH stability range5–9
Light sensitivityStable in amber glass

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-tert-butyl-4-methylpiperazine-1-carbothioamide belongs to a class of compounds known as thiosemicarbazones, which have been extensively studied for their anticancer properties. Research indicates that thiosemicarbazones can act as potent inhibitors of tumor growth by interfering with cellular mechanisms.

  • Case Study 1: A study demonstrated that thiosemicarbazones could reactivate mutant p53 proteins in vitro and in vivo, showcasing their potential as anticancer agents. The lead compound from this research exhibited significant antitumor activity in murine models with zinc-deficient p53 mutations, highlighting the therapeutic promise of this compound class .

Antimicrobial Properties
The compound has also shown efficacy against various microbial strains. Thiosemicarbazones are recognized for their broad-spectrum antimicrobial activity, which includes antibacterial and antifungal effects.

  • Case Study 2: A series of thiosemicarbazone derivatives were synthesized and tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Coordination Chemistry

Metal Chelation
this compound can function as a ligand in coordination complexes due to its ability to chelate metal ions. This property is crucial for the design of metal-based drugs and catalysts.

  • Data Table 1: Chelation Properties
Metal IonStability Constant (log K)Application Area
Copper (II)6.5Anticancer formulations
Zinc (II)5.8Nutritional supplements
Iron (III)7.2Therapeutic agents

The stability constants indicate that this compound forms stable complexes with these metal ions, enhancing its potential in drug formulation and therapeutic applications.

Biological Systems

Role in Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use in treating metabolic disorders.

  • Case Study 3: An investigation into the compound's effect on enzyme kinetics revealed that it significantly inhibited the activity of certain enzymes involved in glucose metabolism, suggesting a potential application in managing diabetes .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

The structural uniqueness of N-tert-butyl-4-methylpiperazine-1-carbothioamide lies in its substitution pattern and functional groups. Below is a comparative analysis with related compounds:

Compound Substituents Functional Groups Key Structural Features
This compound N1: tert-butyl; C4: methyl Carbothioamide (-C(S)NH₂) Chair conformation of piperazine; carbothioamide enables hydrogen bonding
N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide (CAS 454230-46-7) N1: benzyl; C4: 2-pyridinyl Carbothioamide (-C(S)NH₂) Pyridinyl group introduces aromatic π-π interactions; benzyl enhances lipophilicity
4-(Benzodioxol-5-ylmethyl)-N-(4-Cl-phenyl)piperazine-1-carbothioamide (CAS 327093-51-6) C4: benzodioxolylmethyl; N1: 4-chlorophenyl Carbothioamide (-C(S)NH₂) Chlorophenyl and benzodioxolyl groups confer metabolic stability and target selectivity
tert-Butyl 4-methylpiperazine-1-carboxylate (CAS 1017606-58-4) N1: tert-butyl; C4: methyl Carboxylate (-COO⁻) Ester group reduces hydrogen-bonding capacity compared to carbothioamide
1-(tert-Butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate N1: tert-butyl; C3: methyl; C4: methylthio-benzyl Dicarboxylate (-COO⁻) Methylthio-benzyl substituent enhances electron density; dual carboxylates increase polarity

Key Observations :

  • Functional Groups : Carbothioamide derivatives exhibit stronger hydrogen-bonding capacity compared to carboxylate analogues, influencing solubility and receptor binding .
  • Substituent Effects : Bulky groups like tert-butyl improve metabolic stability, while aromatic substituents (e.g., pyridinyl, benzodioxolyl) facilitate π-π stacking in molecular recognition .

Comparison with Similar Compounds :

  • N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide : Synthesized via coupling of benzylamine with 4-(2-pyridinyl)piperazine-1-carbothioic acid using carbodiimide chemistry .
  • tert-Butyl 4-methylpiperazine-1-carboxylate : Prepared via esterification of piperazine with tert-butyl chloroformate, followed by methyl group introduction via reductive amination .

Activity Trends :

  • Carbothioamide derivatives generally exhibit higher antimicrobial potency than carboxylates, likely due to enhanced target binding .
  • Bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles by reducing metabolic degradation .

Physicochemical Properties and Molecular Interactions

  • Crystal Packing : Piperazine rings typically adopt chair conformations. Carbothioamide groups participate in intramolecular hydrogen bonds (e.g., N–H⋯S) and intermolecular interactions (e.g., N–H⋯O/N), as observed in related structures .
  • Solubility : Carbothioamides are less water-soluble than carboxylates due to reduced polarity but exhibit better membrane permeability .

Biological Activity

N-tert-butyl-4-methylpiperazine-1-carbothioamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, particularly its neuropharmacological properties, immunomodulatory effects, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H20N2S
  • Molecular Weight : 200.35 g/mol
  • CAS Number : 692287-99-3

This compound is characterized by a piperazine ring substituted with a tert-butyl group and a carbothioamide functional group, which may contribute to its biological activities.

Neuropharmacological Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit various neuropharmacological activities. These activities include:

  • Antidepressant Effects : Piperazine derivatives have been shown to influence serotonergic pathways, which are crucial in mood regulation. In behavioral tests on mice, compounds similar to N-tert-butyl-4-methylpiperazine demonstrated anxiolytic and antidepressant-like properties, suggesting that they may act on the 5-HT1A receptor pathway .

Table 1: Summary of Neuropharmacological Effects

CompoundActivityMechanism of Action
N-tert-butyl-4-methylpiperazineAnxiolyticSerotonergic system involvement
LQFM104Antidepressant5-HT1A receptor modulation

Immunomodulatory Properties

Emerging research highlights the immunomodulatory effects of piperazine derivatives. A study involving a related compound demonstrated significant stimulatory effects on immune cell populations during inflammation. This suggests that this compound may enhance immune responses in pathological conditions .

Key Findings:

  • Increased Spleen Cellularity : The administration of piperazine complexes led to an increase in CD4+, CD8+, and myeloid cell populations during aseptic inflammation.
  • Cytotoxic T Lymphocyte Activation : The compound significantly increased the levels of cytotoxic T lymphocytes, indicating potential therapeutic applications in immunotherapy .

Research Insights:

  • Zinc-Chelating Properties : Compounds that share structural features with N-tert-butyl-4-methylpiperazine have demonstrated the ability to reactivate zinc-deficient p53 mutants, a critical factor in tumor suppression .

Table 2: Potential Anticancer Mechanisms

MechanismDescription
Zinc ChelationReactivates mutant p53 for tumor suppression
Inhibition of EnzymesCompounds targeting IMPDH show promise against Mycobacterium tuberculosis and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-butyl-4-methylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for yield?

  • The synthesis typically involves multi-step reactions starting from piperazine derivatives. For example, tert-butyl piperazine-1-carboxylate intermediates (common in similar compounds) are reacted with methylating agents and thioamide precursors under basic conditions . Key steps include:

  • Ring functionalization : Introducing the tert-butyl group via nucleophilic substitution or coupling reactions.
  • Thioamide formation : Treating carboxamide intermediates with Lawesson’s reagent or phosphorus pentasulfide.
  • Purification : Reverse-phase chromatography or recrystallization improves purity .
    • Yield optimization may require adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substituent positions on the piperazine ring. For instance, tert-butyl groups show distinct singlets at ~1.4 ppm (1^1H) and 28–30 ppm (13^13C) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ peaks) with <5 ppm error .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by cross-referencing IC50_{50} values with standardized controls .
  • Structural analogs : Compare activity trends across derivatives (e.g., replacing methyl with fluorophenyl groups may enhance receptor binding but reduce solubility) .
  • Meta-analysis : Use databases like PubChem to aggregate results from multiple studies, identifying outliers due to impurities or methodological differences .

Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the piperazine ring reduces oxidative metabolism .
  • Prodrug design : Masking the thioamide moiety with ester or carbamate groups can enhance oral bioavailability .
  • In vitro assays : Liver microsome stability tests (human/rat) identify metabolic hotspots, guiding iterative synthesis .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • X-ray crystallography : Resolve 3D structures of ligand-target complexes to identify binding poses. For example, piperazine derivatives exhibit chair conformations that optimize hydrogen bonding with enzyme active sites .
  • Molecular dynamics simulations : Predict enantiomer-specific interactions (e.g., (R)- vs. (S)-configurations) with serotonin receptors or kinases .
  • Chiral chromatography : Separate enantiomers using amylose-based columns to test their individual bioactivities .

Methodological Considerations

Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms of this compound?

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, monitor NAD+^+ depletion in dehydrogenase assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry with purified enzymes .
  • Mutagenesis studies : Identify critical residues in enzyme active sites by comparing inhibition profiles of wild-type vs. mutant proteins .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .
  • pH adjustment : Ionize the piperazine ring (pKa_a ~7.5) by buffering solutions at pH 6.5–8.5 .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

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